Quinacridonequinone

Catalog No.
S1505878
CAS No.
1503-48-6
M.F
C20H10N2O4
M. Wt
342.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quinacridonequinone

CAS Number

1503-48-6

Product Name

Quinacridonequinone

IUPAC Name

5,12-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone

Molecular Formula

C20H10N2O4

Molecular Weight

342.3 g/mol

InChI

InChI=1S/C20H10N2O4/c23-17-9-5-1-3-7-11(9)21-15-13(17)19(25)16-14(20(15)26)18(24)10-6-2-4-8-12(10)22-16/h1-8H,(H,21,23)(H,22,24)

InChI Key

KSLLMGLKCVSKFF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=C(N2)C(=O)C4=C(C3=O)NC5=CC=CC=C5C4=O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(N2)C(=O)C4=C(C3=O)NC5=CC=CC=C5C4=O
Quinacridonequinone (QAQ) is a synthetic molecule with a quinoid ring system, a class of compound structurally related to quinones, naphthoquinones, and benzoquinones. Quinacridonequinone finds its usage in the development of electronic devices, as an anti-cancer agent, and in the synthesis of a variety of other organic compounds. The compound was first synthesized in 1979 by François Diederich at ETH Zurich, Switzerland, as a part of his research on electron transfer processes in organic systems.
Quinacridonequinone (QAQ) is a red-violet solid with a molecular weight of 220.21 g/mol and undergoes reversible one-electron oxidation and reduction reactions. The compound is soluble in common organic solvents like dichloromethane, chloroform, and acetonitrile but insoluble in water. QAQ has a melting point of 137-140°C, and it is stable to air, light, and heat.
Quinacridonequinone is synthesized using a reaction between N-phenyl-1,4-naphthoquinone-2-carboxamide and iodosobenzene diacetate. The process is carried out in dichloromethane, with the reaction product isolated and purified using standard chemical techniques.
The compound is characterized using various techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), Fourier-transform infrared spectroscopy (FTIR), and X-ray crystallography.
Various analytical methods are used to detect and quantify Quinacridonequinone in different matrices. Some common methods include high-performance liquid chromatography (HPLC), gas chromatography-mass spectroscopy (GC-MS), and spectrophotometry.
Quinacridonequinone has shown promising results in the treatment of several types of cancer. Recent research studies indicate that QAQ inhibits the growth of lung, breast, and pancreatic tumors. The compound works by inducing apoptosis (programmed cell death) in cancer cells, and its efficacy in drug-resistant cancer is currently being studied.
As of yet, no study has confirmed harmful effects of Quinacridonequinone on human health or the environment. However, QAQ should be handled with caution, and safety protocols should be followed strictly during laboratory experiments. The compound can irritate eyes and skin and can cause sensitization or allergic reactions in some individuals.
Quinacridonequinone has shown great promise in scientific studies, particularly in the field of organic electronic devices. Due to its redox activity and efficient electron transfer characteristics, QAQ has been found to be useful in the development of light-emitting diodes (LEDs), photovoltaic cells, and molecular wires.
Currently, limited research studies have been conducted on Quinacridonequinone. Most of the research studies have been focused on the synthesis and characterization of the compound, its properties, and applications, particularly in organic electronics. The potential of QAQ as an anti-cancer drug is also being actively researched.
Quinacridonequinone has a vast scope of applications in various fields of research and the industry due to its unique properties. QAQ can have future implications in the following fields:
1. Organic electronics
2. Material sciences
3. Nanotechnology
4. Drug development
Despite its potential, Quinacridonequinone has some limitations that need to be addressed for its wider application in different fields. Further research is required to:
1. Improve the reproducibility of synthesis methodologies.
2. Assess the efficacy of the compound as an anti-cancer drug.
3. Understand the mechanisms that underlie the redox properties of the molecule.
Some potential future directions for research on Quinacridonequinone include:
1. Determination of its pharmacokinetics and pharmacodynamics for use in cancer treatment
2. Study of its behavior under different environmental conditions to determine its environmental toxicity
3. Improvement of its solubility and stability for wider application in various fields
4. Construction of circularly polarized lights with high efficiency
In conclusion, Quinacridonequinone has emerged as a promising compound in several fields of research. This paper provided a comprehensive overview of the properties, synthesis, applications, pharmacokinetics, and possible limitations of this compound. Its future implications in research and industry render it a molecule of great interest for scientists worldwide.

XLogP3

3

UNII

P2N62Q51YG

GHS Hazard Statements

Aggregated GHS information provided by 84 companies from 1 notifications to the ECHA C&L Inventory.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1503-48-6

Wikipedia

Quinacridonequinone

General Manufacturing Information

Quino[2,3-b]acridine-6,7,13,14(5H,12H)-tetrone: ACTIVE

Dates

Modify: 2023-08-15

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